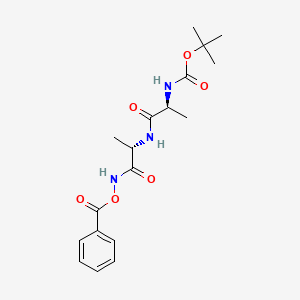
Subtilisin Inhibitor I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Subtilisin Inhibitor I is a proteinaceous inhibitor of microbial origin, specifically isolated from the culture broth of Streptomyces albogriseolus S-3253 . It is known for its ability to inhibit subtilisin, a serine protease enzyme produced by Bacillus subtilis. This compound plays a crucial role in regulating proteolytic activity, making it valuable in various biochemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Subtilisin Inhibitor I can be isolated from natural sources such as adzuki beans and barley. The isolation process involves several chromatographic techniques, including CM-cellulose, Sephadex G-75, DEAE-cellulose, and SP-Sephadex C-25 . The inhibitor is extracted from finely ground beans using Tris-HCl buffer, followed by heat treatment and pH adjustment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albogriseolus. The culture broth is subjected to a series of purification steps, including ion-exchange chromatography and gel filtration, to obtain a highly purified inhibitor .
Analyse Des Réactions Chimiques
Types of Reactions: Subtilisin Inhibitor I primarily undergoes interactions with serine proteases, forming stable complexes that inhibit proteolytic activity. It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The inhibitor is stable over a wide range of pH and temperature conditions. It remains active even after heating to 80°C for 10 minutes . Common reagents used in its purification include Tris-HCl buffer, ammonium sulfate, and various chromatographic resins .
Major Products: The major product of the interaction between this compound and subtilisin is a stable inhibitor-enzyme complex that prevents the proteolytic activity of subtilisin .
Applications De Recherche Scientifique
Subtilisin Inhibitor I has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme-inhibitor interactions and to understand the mechanisms of protease inhibition.
Biology: It helps in elucidating the role of proteases in various biological processes, including protein degradation and signal transduction.
Medicine: this compound is explored for its potential therapeutic applications in diseases where protease activity is dysregulated.
Mécanisme D'action
Subtilisin Inhibitor I exerts its effects by binding to the active site of subtilisin, forming a stable complex that inhibits the enzyme’s proteolytic activity. The inhibitor interacts with the catalytic triad of subtilisin, which includes aspartate, histidine, and serine residues, preventing the enzyme from cleaving peptide bonds . This inhibition is crucial for regulating proteolytic activity in various biological and industrial processes.
Comparaison Avec Des Composés Similaires
Kunitz Inhibitors: These inhibitors, such as the one from Canavalia lineata, also inhibit serine proteases but have different structural and functional properties.
Soybean Trypsin Inhibitor: This inhibitor targets trypsin and chymotrypsin rather than subtilisin, highlighting the specificity of Subtilisin Inhibitor I.
Cucumisin Inhibitors: These inhibitors are derived from melon fruit and have different inhibitory profiles compared to this compound.
Uniqueness: this compound is unique due to its high specificity for subtilisin and its stability under various conditions. Its ability to form stable complexes with subtilisin makes it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQRTLVYUSFIG-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)
![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)
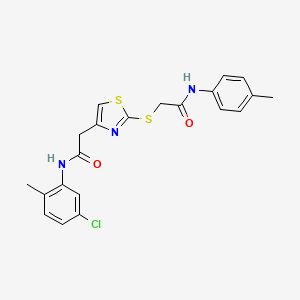
![2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2693254.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2693256.png)
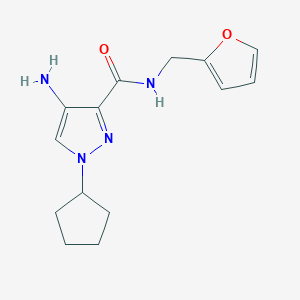
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)

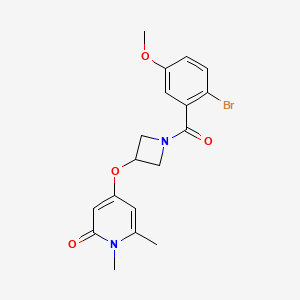
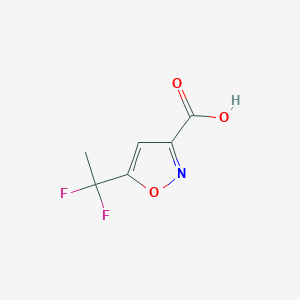

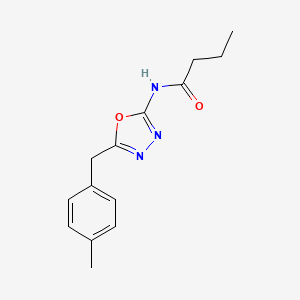
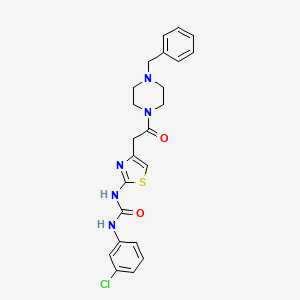
![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
